molecular formula C6H2Cl2F3N B1224184 2,6-Dichloro-3-(trifluoromethyl)pyridine CAS No. 55304-75-1

2,6-Dichloro-3-(trifluoromethyl)pyridine

Cat. No. B1224184
Key on ui cas rn: 55304-75-1
M. Wt: 215.98 g/mol
InChI Key: UPWAAFFFSGQECJ-UHFFFAOYSA-N
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Patent
US08999989B2

Procedure details

Potassium fluoride (2.24 g, 38.5 mmol) and copper (I) iodide (7.33 g, 38.5 mmol) were weighed in a flask, and the mixture was heated with a gas burner while gently shaking under high vacuum until the content becomes a pale-yellow green. After cooling to room temperature, anhydrous N,N-dimethylformamide (50 ml), anhydrous tetrahydrofuran (10 ml) and trimethyl(trifluoromethyl)silane (5.5 ml, 35 mmol) were added. The mixture was heated to 50° C., and stirred for 21 hrs. A mixed solution of 2,6-dichloro-3-iodopyridine (9.59 g, 35.0 mmol) in anhydrous N,N-dimethylformamide (10 ml)—anhydrous tetrahydrofuran (20 ml) was added dropwise to the above-mentioned reaction mixture at 50° C. After stirring at 50° C. for 21 hrs, trimethyl(trifluoromethyl)silane (0.55 ml, 3.5 mmol) was added, and the mixture was stirred for 24 hrs. The reaction mixture was cooled to room temperature, poured into 12% aqueous ammonia, and the mixture was extracted 3 times with diethyl ether. The combined organic layer was washed successively with 12% aqueous ammonia, 1M hydrochloric acid, saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (dichloromethane:hexane=1:4) to give 2,6-dichloro-3-(trifluoromethyl)pyridine (7.32 g, yield 97.3%).
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
7.33 g
Type
catalyst
Reaction Step One
Quantity
9.59 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.55 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.5 mL
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F-].[K+].C[Si](C)(C)[C:5]([F:8])([F:7])[F:6].[Cl:11][C:12]1[C:17](I)=[CH:16][CH:15]=[C:14]([Cl:19])[N:13]=1.N>CN(C)C=O.[Cu]I.O1CCCC1>[Cl:11][C:12]1[C:17]([C:5]([F:8])([F:7])[F:6])=[CH:16][CH:15]=[C:14]([Cl:19])[N:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.24 g
Type
reactant
Smiles
[F-].[K+]
Name
copper (I) iodide
Quantity
7.33 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
9.59 g
Type
reactant
Smiles
ClC1=NC(=CC=C1I)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0.55 mL
Type
reactant
Smiles
C[Si](C(F)(F)F)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
5.5 mL
Type
reactant
Smiles
C[Si](C(F)(F)F)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while gently shaking under high vacuum until the content
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated with a gas burner
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 50° C.
STIRRING
Type
STIRRING
Details
stirred for 21 hrs
Duration
21 h
STIRRING
Type
STIRRING
Details
After stirring at 50° C. for 21 hrs
Duration
21 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 24 hrs
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted 3 times with diethyl ether
WASH
Type
WASH
Details
The combined organic layer was washed successively with 12% aqueous ammonia, 1M hydrochloric acid, saturated aqueous sodium hydrogen carbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (dichloromethane:hexane=1:4)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC=C1C(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.32 g
YIELD: PERCENTYIELD 97.3%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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